1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea
Description
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative featuring a thiophene ring substituted with an acetyl group and a 4-methoxybenzyl moiety. This compound’s structure combines a thiophene heterocycle—a common motif in drug design for its metabolic stability and binding affinity—with a 4-methoxybenzyl group, which may enhance solubility and target interactions.
Properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(20)16-8-7-15(23-16)9-10-18-17(21)19-11-13-3-5-14(22-2)6-4-13/h3-8H,9-11H2,1-2H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJFIXZIPVRMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethyl Chain: The ethyl chain is added through a nucleophilic substitution reaction, often using an alkyl halide and a strong base.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the urea linkage under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl moiety, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.
Scientific Research Applications
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea has been explored for various scientific research applications:
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: Research has investigated its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties, though further research is needed to validate these findings.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.
Modulation of Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Interference with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Urea Moieties
Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea) :
Shares the 4-methoxybenzyl group and urea backbone but replaces the acetylthiophen-ethyl chain with a triazole-linked chlorophenyl group. T.2 demonstrates potent VEGFR-2 downregulation and kinase inhibition, comparable to sorafenib .- Key Difference : The triazole ring in T.2 may enhance π-π stacking interactions, whereas the acetylthiophen group in the target compound could improve lipophilicity and membrane permeability.
- Compound 7a (1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea): Features a tetrahydrobenzo[b]thiophene core with a benzoylurea substituent. Unlike the target compound, 7a includes a hydrazone group, which may confer metal-chelating properties .
Functional Analogues Targeting VEGFR-2 and PD-L1
- Compound T.14 ((E)-1-(4-chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea): Combines a styrylphenyl group with 4-methoxy substitution. T.14 enhances endothelial cell tube formation inhibition and synergizes with BMS-8 to suppress PD-L1 and c-Myc proteins .
- N-(4-Methoxybenzyl)-N'-(5-Nitro-1,3-Thiazol-2-Yl)Urea: Includes a nitro-thiazole group instead of thiophene.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
VEGFR-2 Inhibition :
The 4-methoxybenzyl group in T.2 and the target compound is critical for binding to VEGFR-2’s hydrophobic region. However, T.2’s triazole-ethyl linker may stabilize hydrogen bonding with Asp1046, a residue less accessible to the acetylthiophen-ethyl chain in the target compound .PD-L1/c-Myc Modulation :
Compounds like T.14 with extended aromatic systems (e.g., styryl groups) show superior PD-L1 suppression compared to thiophene-based analogs. This suggests the target compound’s acetylthiophen may prioritize kinase inhibition over immune checkpoint modulation .Structural Flexibility : Hydrazone-containing derivatives (e.g., 7a) exhibit conformational flexibility advantageous for chelating metal ions in enzymatic active sites, a feature absent in the rigid acetylthiophen group of the target compound .
Biological Activity
Overview
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea, identified by CAS number 2034341-02-9, is a synthetic organic compound that has attracted attention for its potential biological activities. Its structure features a thiophene ring, an acetyl group, and a methoxybenzyl moiety, which may contribute to its bioactivity.
- Molecular Formula : CHNOS
- Molecular Weight : 332.4 g/mol
Synthesis
The synthesis of this compound involves multiple steps, including:
- Formation of the Thiophene Ring : Cyclization under acidic or basic conditions.
- Introduction of the Acetyl Group : Via Friedel-Crafts acylation.
- Attachment of the Ethyl Chain : Through nucleophilic substitution.
- Formation of the Urea Linkage : Reaction with 4-methoxybenzyl isocyanate.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
- Nucleic Acid Binding : Potentially affects gene expression and protein synthesis by binding to DNA/RNA.
Therapeutic Potential
Research indicates that this compound may possess various therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest it may suppress TNF-α production, indicating potential for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
- Anticancer Activity : Investigations have shown promise in its use against hematologic cancers, including leukemia and lymphoma .
Case Studies
- Anti-inflammatory Study : A study demonstrated that derivatives of thiophene compounds exhibited significant inhibition of TNF-α production in vitro, suggesting their utility in treating autoimmune diseases .
- Cancer Research : In vitro assays indicated that related thiophene derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
